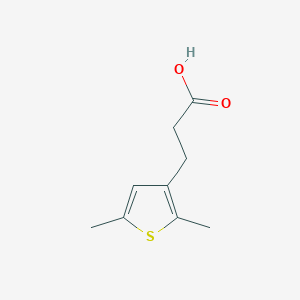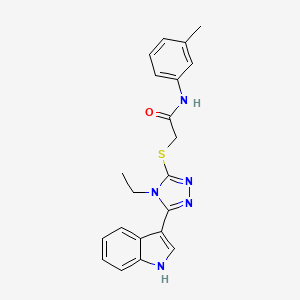
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, also known as ETAA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions in laboratory experiments.
作用機序
The mechanism of action of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is not fully understood. However, one study reported that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. One study reported that this compound increases the levels of acetylated histones in human breast cancer cells. Another study reported that this compound decreases the levels of pro-inflammatory cytokines in rat paw tissue. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) in human lung cancer cells.
実験室実験の利点と制限
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have low toxicity in mice. Another advantage is that it is relatively easy to synthesize. One limitation is that it has poor solubility in water, which can make it difficult to use in some experiments. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide. One direction is to further investigate its potential anticancer activity. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and using this compound in laboratory experiments.
合成法
The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has been reported in several research articles. One of the methods involves the reaction of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with N-(m-tolyl)acetyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Another method involves the reaction of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with N-(m-tolyl)acetyl chloride in the presence of sodium hydride. The product is then purified using recrystallization to obtain pure this compound.
科学的研究の応用
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has been studied for its potential pharmacological properties. One study reported that this compound has anticonvulsant activity in mice. Another study reported that this compound has anti-inflammatory activity in rats. This compound has also been studied for its potential anticancer activity. One study reported that this compound inhibits the growth of human breast cancer cells in vitro. Another study reported that this compound inhibits the growth of human lung cancer cells in vitro.
特性
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-3-26-20(17-12-22-18-10-5-4-9-16(17)18)24-25-21(26)28-13-19(27)23-15-8-6-7-14(2)11-15/h4-12,22H,3,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCYNVBTLGWRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

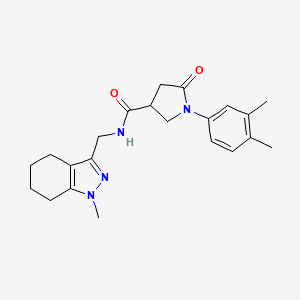

![3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2783554.png)
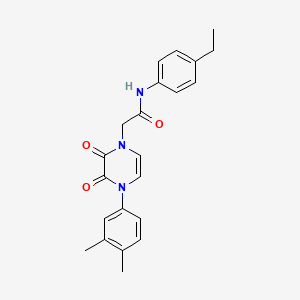


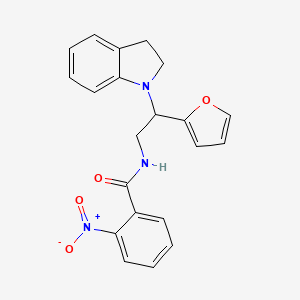
![N-(2-cyclohex-1-en-1-ylethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)
![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)
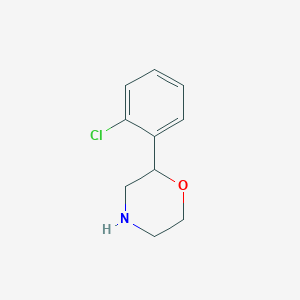
![[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2783563.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783567.png)
